Cas no 174810-06-1 (1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-)

1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]- structure
174810-06-1 structure
Product name:1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-
CAS No:174810-06-1
MF:C12H11NO3
MW:217.220643281937
CID:198143
PubChem ID:2734539

1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]-
    • (R)-N-Phthaloyl-2-aminobut-3-en-1-ol
    • 2-[(2R)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione
    • (R)-2-PHTHALIMIDO-3-BUTEN-1-OL
    • 2-N-phthalimido-3-buten-1-ol
    • (R)-N-Phthaloyl-2-aMinobut-3-en-1-ol, (95% ee)
    • (R)-N-PHTHALOYL-2-AMINOBUT-3-EN-1-OL, 95%, (95% EE)
    • SCHEMBL5518445
    • (R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione
    • 174810-06-1
    • ST50825673
    • DTXSID00370356
    • (R)-2-phthalimido-3-buten-1-ol, AldrichCPR
    • Inchi: InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m1/s1
    • InChI Key: XWARCKJYBAUGMZ-MRVPVSSYSA-N
    • SMILES: C=C[C@@H](N1C(=O)C2=CC=CC=C2C1=O)CO

Computed Properties

  • Exact Mass: 217.07400
  • Monoisotopic Mass: 217.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 57.6

Experimental Properties

  • Color/Form: Not available
  • Density: 1.326
  • Melting Point: 62.2 °C
  • Boiling Point: 382.2°Cat760mmHg
  • Flash Point: 184.9°C
  • Refractive Index: 1.618
  • PSA: 57.61000
  • LogP: 0.76740
  • Solubility: Not available

1H-Isoindole-1,3(2H)-dione,2-[(1R)-1-(hydroxymethyl)-2-propen-1-yl]- Security Information

  • Hazard Category Code: 36/37/38-51-36-22
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

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